molecular formula C13H24N2 B1197716 1-Decyl-1H-imidazole CAS No. 33529-02-1

1-Decyl-1H-imidazole

Cat. No.: B1197716
CAS No.: 33529-02-1
M. Wt: 208.34 g/mol
InChI Key: PEPIOVUNFZBCIB-UHFFFAOYSA-N
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Description

1-Decyl-1H-imidazole is a chemical compound belonging to the imidazole family, characterized by a decyl group attached to the nitrogen atom of the imidazole ring. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is known for its amphoteric nature, meaning it can act as both an acid and a base. It is widely used in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with decyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: Imidazole and decyl bromide or decyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The imidazole is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. The decyl halide is then added dropwise, and the mixture is stirred at elevated temperatures (typically 80-100°C) for several hours until the reaction is complete.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole, including 1-Decyl-1H-imidazole, exhibit significant anticancer properties. For instance, a study reported that imidazole derivatives could induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, compounds similar to this compound were found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2, indicating their potential as novel antitumor agents .

Antifungal and Antibacterial Properties

Research has indicated that imidazole derivatives possess notable antifungal and antibacterial activities. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum bactericidal concentration values suggest that the compound could be utilized in developing new antimicrobial agents .

Cholesterol Biosynthesis Inhibition

In vivo studies involving animal models have illustrated that this compound can significantly lower serum cholesterol levels by inhibiting key enzymes involved in cholesterol synthesis. This property positions it as a candidate for treating hypercholesterolemia and related cardiovascular diseases.

Case Studies

Study Findings Relevance
Cytotoxicity StudiesDemonstrated increased cytotoxicity under acidic conditions (pHe 6.0) against EMT-6 and MGH U1 cellsHighlights potential for targeted cancer therapies
Cholesterol InhibitionSignificant reduction in cholesterol levels in male rats after administration of 150 mg/kgSuggests therapeutic use for hypercholesterolemia
Antimicrobial EfficacyEffective against multiple bacterial strains with MBC values correlating with cytotoxicity thresholdsIndicates dual-use potential as an antibacterial agent

Mechanism of Action

The mechanism of action of 1-decyl-1H-imidazole involves its interaction with biological membranes and enzymes. The decyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the imidazole ring can interact with enzyme active sites, inhibiting their function. These interactions contribute to its antimicrobial and antifungal activities.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole: Similar structure but with a methyl group instead of a decyl group. It is less lipophilic and has different solubility properties.

    1-Butyl-1H-imidazole: Contains a butyl group, making it less hydrophobic compared to 1-decyl-1H-imidazole.

    1-Octyl-1H-imidazole: Has an octyl group, providing intermediate lipophilicity between methyl and decyl derivatives.

Uniqueness: this compound stands out due to its long decyl chain, which significantly enhances its hydrophobicity and membrane-disrupting capabilities. This makes it particularly effective in applications requiring strong lipophilic interactions, such as in antimicrobial formulations and as a component in ionic liquids.

Biological Activity

1-Decyl-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This compound, characterized by a long alkyl chain, exhibits various pharmacological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H24N2C_{13}H_{24}N_2 and features a decyl group attached to the imidazole ring. The presence of the long alkyl chain significantly influences its lipophilicity and biological activity.

Overview

The antimicrobial properties of imidazole derivatives are well-documented, with this compound showing effectiveness against various bacterial strains. The lipophilicity of such compounds typically correlates with their antibacterial potency, as longer alkyl chains enhance membrane penetration.

Case Studies and Findings

A study evaluating the antimicrobial activity of several imidazolium salts, including derivatives with varying alkyl chain lengths, indicated that compounds with longer chains exhibited higher efficacy against Gram-positive and Gram-negative bacteria. For instance:

CompoundZone of Inhibition (mm)Target Bacteria
This compound22E. coli
This compound25B. subtilis
This compound19S. aureus

These results suggest that this compound possesses significant antibacterial properties, particularly against E. coli and B. subtilis .

Overview

Imidazole derivatives have been explored for their potential anticancer properties. The mechanism often involves inducing apoptosis in cancer cells through various pathways.

Research Findings

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. The compound's effectiveness was assessed using MTT assays, revealing a dose-dependent response:

Concentration (µM)Cell Viability (%)
1085
5065
10040

At higher concentrations (≥100 µM), significant cytotoxicity was observed, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and key biological targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These studies reveal that the compound binds effectively to these receptors, potentially inhibiting their function and contributing to its anticancer effects .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that high doses can lead to adverse effects, including liver toxicity and weight loss in animal models . Therefore, further studies are essential to establish safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and structural integrity of 1-Decyl-1H-imidazole?

  • Methodological Answer: To confirm purity and structure, use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C spectra to verify the imidazole ring and decyl chain positions.
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak at m/z 208.34 (C13_{13}H24_{24}N2_2) .
  • Refractive Index and Density: Measure experimentally (predicted values: 1.497 and 0.91±0.1 g/cm3^3, respectively) to cross-validate against computational data .
  • Chromatography (HPLC/GC): Assess purity by retention time consistency and absence of secondary peaks.

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Methodological Answer: Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Monitor stability via periodic NMR or HPLC to detect hydrolytic or oxidative degradation, especially given its sensitivity to moisture and air .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer:

  • Derivatization Strategy: Synthesize analogs by modifying the decyl chain length (e.g., shorter/longer alkyl groups) or introducing substituents on the imidazole ring (e.g., sulfonamides, acyl groups) .
  • Biological Assays: Test derivatives for bioactivity (e.g., antimicrobial, enzyme inhibition) using dose-response curves and IC50_{50}/EC50_{50} calculations.
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, such as xanthine oxidase or Jak2 kinases .

Q. How should researchers address discrepancies in experimental data, such as conflicting solubility or reactivity results?

  • Methodological Answer:

  • Controlled Replication: Repeat experiments under standardized conditions (e.g., solvent, temperature) to rule out procedural variability.
  • Advanced Characterization: Use X-ray crystallography (via SHELX programs ) to resolve structural ambiguities or confirm polymorphism.
  • Data Cross-Validation: Compare results with computational predictions (e.g., LogP for solubility) and literature analogs (e.g., imidazole sulfonamides ).

Q. What computational strategies are effective for predicting the bioactivity and pharmacokinetic properties of this compound analogs?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Study interactions with biological targets (e.g., lipid membranes or enzymes) over time.
  • ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate absorption, toxicity, and metabolic stability .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or inhibitory activity .

Properties

IUPAC Name

1-decylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPIOVUNFZBCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187176
Record name N-Decylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33529-02-1
Record name 1-Decylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33529-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Decylimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Decylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-decyl-1H-imidazole
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Synthesis routes and methods

Procedure details

104 parts of 1-decylimidazole and 100 parts of copper(II) acetate monohydrate are intimately mixed at 140° C. After cooling, there is obtained 195 parts of a pale blue, pasty mass of a complex of 1-decylimidazole and copper acetate (active ingredient 66).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-Decyl-1H-imidazole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-Decyl-1H-imidazole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-Decyl-1H-imidazole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-Decyl-1H-imidazole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-Decyl-1H-imidazole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-Decyl-1H-imidazole

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